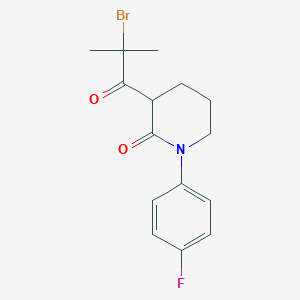
3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group and a 2-bromo-2-methylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Addition of the 2-Bromo-2-methylpropanoyl Group: The final step involves the acylation of the piperidinone core with 2-bromo-2-methylpropanoyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one would depend on its specific biological targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-chlorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-methylphenyl)piperidin-2-one
Uniqueness
3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one is unique due to the specific combination of substituents on the piperidinone core. The presence of both the 4-fluorophenyl and 2-bromo-2-methylpropanoyl groups may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one is a synthetic compound with a complex structure that includes a piperidinone ring, a bromo group, and a fluorophenyl moiety. Its unique substitution pattern suggests potential biological activities that warrant investigation. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H17BrFNO2
- Molecular Weight : 342.20 g/mol
- CAS Number : 2060043-51-6
| Property | Value |
|---|---|
| Molecular Formula | C15H17BrFNO2 |
| Molecular Weight | 342.20 g/mol |
| Structure | Structure |
Pharmacological Activity
Preliminary studies indicate that this compound may interact with various biological targets, particularly in neurotransmitter systems:
The exact mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, several hypotheses can be drawn from related research:
- Interaction with Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways. This compound may act through similar mechanisms, potentially affecting cell proliferation and survival .
- Neurotransmitter Receptor Interaction : Given its structural features, it is plausible that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal activity .
Case Studies
While direct case studies specifically focusing on this compound are scarce, related compounds provide insights into its potential applications:
- Phenotypic Screening in T. brucei : A study involving structurally similar compounds demonstrated significant activity against Trypanosoma brucei, suggesting that derivatives of piperidine can be effective in treating parasitic infections .
- NK(1) Receptor Antagonism : Research on piperazine derivatives has highlighted their role as NK(1) receptor antagonists, which could be relevant for developing treatments for conditions like anxiety and depression .
Properties
Molecular Formula |
C15H17BrFNO2 |
|---|---|
Molecular Weight |
342.20 g/mol |
IUPAC Name |
3-(2-bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrFNO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
ZNSGBMTWZXPQLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















